molecular formula C18H19ClN2 B13774457 trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride CAS No. 63978-90-5

trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride

Cat. No.: B13774457
CAS No.: 63978-90-5
M. Wt: 298.8 g/mol
InChI Key: LBNGBAZFYRPPDY-MVFUPKDGSA-N
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Description

trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride: is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring system, a cyano group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-cyano-1,2,3,4-tetrahydronaphthalene, which is then subjected to further reactions to introduce the methylamino group. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds .

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a useful tool in biochemical assays.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on various biological pathways and its potential as a drug candidate for treating specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Uniqueness: The presence of both the cyano and methylamino groups in trans-1,2,3,4-Tetrahydro-4-cyano-1-methylamino-4-phenylnaphthalene hydrochloride distinguishes it from other similar compounds. These functional groups confer unique chemical properties and potential biological activities, making it a compound of significant interest in various research fields.

Properties

CAS No.

63978-90-5

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

[(4R)-4-cyano-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-methylazanium;chloride

InChI

InChI=1S/C18H18N2.ClH/c1-20-17-11-12-18(13-19,14-7-3-2-4-8-14)16-10-6-5-9-15(16)17;/h2-10,17,20H,11-12H2,1H3;1H/t17?,18-;/m1./s1

InChI Key

LBNGBAZFYRPPDY-MVFUPKDGSA-N

Isomeric SMILES

C[NH2+]C1CC[C@@](C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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